
2-Acetoxyterephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxyterephthalic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is a derivative of terephthalic acid, where one of the hydroxyl groups is acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetoxyterephthalic acid can be synthesized through the acetylation of terephthalic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxyterephthalic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield terephthalic acid and acetic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Hydrolysis: Terephthalic acid and acetic acid.
Reduction: 2-Acetoxybenzyl alcohol.
Substitution: Nitro-2-acetoxyterephthalic acid, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetoxyterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active molecules.
Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.
Wirkmechanismus
The mechanism of action of 2-acetoxyterephthalic acid depends on its specific application. In drug delivery systems, it acts as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug. The molecular targets and pathways involved vary depending on the active drug released.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Dimethyl terephthalate: Another derivative of terephthalic acid, used in the production of PET and other polymers.
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers and resins.
Uniqueness
2-Acetoxyterephthalic acid is unique due to its acetylated hydroxyl group, which imparts different chemical properties compared to its parent compound, terephthalic acid
Eigenschaften
Molekularformel |
C10H8O6 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
2-acetyloxyterephthalic acid |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
XRJGLOZEPUCTOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


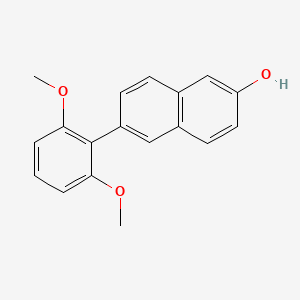

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
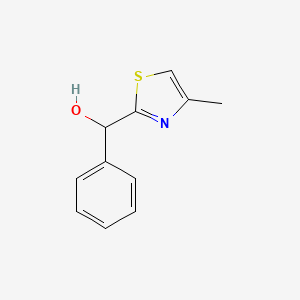
![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
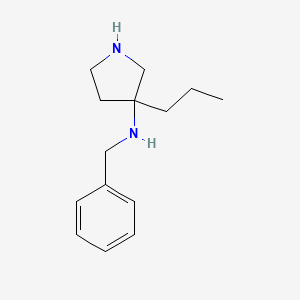
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
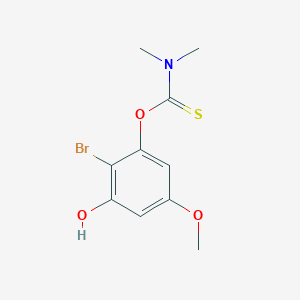
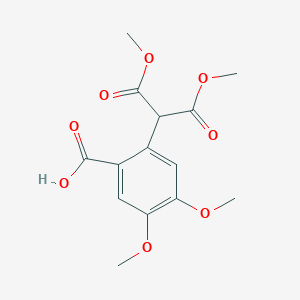
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

